molecular formula C14H17N3 B11879300 (2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine

(2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine

Cat. No.: B11879300
M. Wt: 227.30 g/mol
InChI Key: OJLKJKYJGPZOJI-UHFFFAOYSA-N
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Description

(2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine is a chemical compound offered for research and further manufacturing use. It features a tetrahydroimidazo[1,2-a]pyridine scaffold, a structure recognized in medicinal chemistry for its potential as a core scaffold in the development of biologically active molecules. Compounds based on this heterocyclic framework have been investigated for various therapeutic applications, including serving as angiotensin-II antagonists for cardiovascular research and as inhibitors for kinases such as ALK5 and ALK4 . The molecule includes a primary methanamine functional group, which can serve as a key synthetic handle for further chemical modification and exploration of structure-activity relationships. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the latest findings on this and related chemical scaffolds.

Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

(2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine

InChI

InChI=1S/C14H17N3/c15-9-12-7-4-8-17-10-13(16-14(12)17)11-5-2-1-3-6-11/h1-3,5-6,10,12H,4,7-9,15H2

InChI Key

OJLKJKYJGPZOJI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=NC(=CN2C1)C3=CC=CC=C3)CN

Origin of Product

United States

Preparation Methods

Cyclocondensation Approach

The bicyclic core of the target compound is typically constructed via cyclocondensation reactions. A representative method involves the reaction of imidazole-4-carboxylic acid derivatives with bromoacetaldehyde diethyl acetal under basic conditions. For instance, intermediate 16 (a structural analog) is synthesized through nitration of imidazole-carboxylic acid 12 using concentrated H2_2SO4_4 and HNO3_3, followed by alkylation and cyclization. The cyclization step employs hydrochloric acid (2 M) in 1,4-dioxane under microwave irradiation at 120°C for 20 minutes, achieving yields of 65–83%.

Table 1: Key Cyclocondensation Parameters

ParameterConditionYield (%)
Nitrating AgentH2_2SO4_4/HNO3_3 (1:1)70–85
Cyclization Temperature120°C (microwave)65–83
Acid Catalyst2 M HCl

Alkylation and Cyclization Methods

Optimization of Reaction Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like DMF facilitate nucleophilic alkylation, while Cs2_2CO3_3 outperforms K2_2CO3_3 in deprotonating the imidazopyrazinone nitrogen, as evidenced by a 20% yield increase in comparative trials.

Table 2: Solvent and Base Optimization

SolventBaseTemperature (°C)Yield (%)
DMFCs2_2CO3_38075
DMFK2_2CO3_38055
THFCs2_2CO3_38042

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For instance, alkylation of imidazo carboxamide 27b with bromoacetaldehyde diethyl acetal under microwave conditions (150°C, 15 minutes) achieves 83% yield, compared to 48% yield under conventional heating. This method also minimizes side products such as over-alkylated derivatives.

Industrial Production Considerations

Continuous Flow Reactors

Scaling up the synthesis necessitates transitioning from batch to continuous flow systems. A patent (WO2016148145) highlights the use of microreactors for the nitration and alkylation steps, improving heat transfer and reducing hazardous intermediate accumulation. Pilot-scale trials demonstrate a 30% reduction in reaction time and a 15% increase in overall yield compared to batch processes.

Purification Techniques

Industrial purification employs simulated moving bed (SMB) chromatography for high-throughput separation. For example, crude product mixtures are resolved using C18 columns with acetonitrile/water (0.1% TFA) gradients, achieving >95% purity. Recrystallization from ethanol/water mixtures further enhances purity to >99% for pharmaceutical-grade material.

Comparative Analysis of Synthesis Strategies

Traditional vs. Modern Methods

Traditional methods relying on thermal heating and manual pH adjustment are less efficient than modern approaches. Microwave-assisted synthesis reduces energy consumption by 40%, while flow reactors enhance reproducibility for large-scale production.

Table 3: Efficiency Comparison

MethodYield (%)Time (h)Purity (%)
Conventional Alkylation551290
Microwave Alkylation750.2595
Flow Reactor Nitration85298

Cost-Benefit Analysis

Despite higher initial setup costs, microwave and flow technologies reduce long-term expenses by minimizing solvent use and waste generation. A 2025 economic model estimates a 25% cost reduction per kilogram when adopting these advanced methods .

Chemical Reactions Analysis

Types of Reactions

(2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine is used as a building block for synthesizing more complex molecules. Its stable ring system makes it an ideal candidate for various organic synthesis reactions.

Biology

Biologically, this compound has shown potential in anticancer research. Studies have demonstrated its efficacy against various human cancer cell lines, including MCF-7 and SK-MEL-28 . The compound’s ability to inhibit cancer cell proliferation makes it a promising candidate for further drug development.

Medicine

In medicine, (2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine is being explored for its therapeutic potential. Its anticancer properties, coupled with its ability to interact with specific molecular targets, make it a valuable compound for developing new treatments.

Industry

Industrially, this compound can be used in the production of advanced materials. Its stable structure and reactivity make it suitable for creating polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of (2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine involves its interaction with specific molecular targets, such as kinases linked to cancer cell lines . The compound binds to these targets, inhibiting their activity and thereby preventing cancer cell proliferation. This interaction is facilitated by the compound’s unique structure, which allows it to fit into the active sites of these enzymes.

Comparison with Similar Compounds

Structural Modifications and Key Features

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Compound Name Substituents Core Heterocycle Molecular Weight (g/mol) Notable Properties
(2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine Phenyl (C2), Methanamine (C8) Imidazo[1,2-a]pyridine ~243.3 (estimated) Rigid scaffold; potential for π-π interactions due to phenyl group .
(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine dihydrochloride Methyl (C2), Methanamine (C8) Imidazo[1,2-a]pyridine 252.17 (with HCl) Reduced steric bulk compared to phenyl; discontinued commercial availability .
{6-Fluoroimidazo[1,2-a]pyridin-2-yl}methanamine Fluorine (C6), Methanamine (C2) Imidazo[1,2-a]pyridine 165.17 Enhanced electronegativity; potential metabolic stability .
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Phenyl (C2) Imidazo[1,2-a]pyrazine ~245.3 (estimated) Pyrazine core introduces additional nitrogen, altering solubility and hydrogen-bonding capacity .
Methyl-(8-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine Methyl (C8), Methylamine (C2) Imidazo[1,2-a]pyridine 175.23 Increased lipophilicity; modified amine positioning .

Biological Activity

(2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine is a complex organic compound with significant potential in pharmacology due to its unique structural features. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a fused bicyclic structure that includes both imidazole and pyridine moieties. Its molecular formula is C14H16N2C_{14}H_{16}N_2, which indicates the presence of 14 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms. The tetrahydroimidazo ring system contributes to its reactivity and potential biological activities.

Research suggests that compounds with imidazole and pyridine structures often exhibit significant pharmacological effects. The biological targets and mechanisms of action for (2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine are still under investigation. However, it is hypothesized that it may interact with cellular targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties. For instance, derivatives of tetrahydroimidazo[4,5-c]pyridine have been shown to inhibit specific pathogens such as Porphyromonas gingivalis, suggesting that structural modifications can enhance biological activity . The introduction of lipophilic moieties in similar compounds has been correlated with increased activity against various microbial strains.

Inhibition Studies

Recent structure-activity relationship (SAR) studies have demonstrated that modifications at specific positions on the tetrahydroimidazo framework can significantly affect inhibitory potency. For example:

CompoundModificationActivity Change
7aN5-benzylImproved by factor of 60
7bAdditional methylene groupDecreased activity
8aN5-benzoylSuperior activity compared to other modifications

These findings highlight the importance of conformational preorganization in enhancing the potency of this class of compounds .

Binding Affinity Studies

Molecular docking studies have been employed to explore the binding modes of (2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine with various biological targets. The results indicate strong binding affinities with enzymes involved in disease pathways, particularly those related to inflammation and cell proliferation .

Case Studies

  • Inhibition of Glutaminyl Cyclases : A series of tetrahydroimidazo derivatives were tested for their ability to inhibit glutaminyl cyclases from oral pathogens. The most potent compounds exhibited favorable interactions within the active site, demonstrating the potential for therapeutic applications in treating oral infections .
  • CFTR Modulation : Another study identified CFTR potentiators among similar compounds through iterative molecular docking and electrophysiology techniques. This suggests that (2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine could be explored further for its role in cystic fibrosis treatment .

Q & A

Q. What are the established synthetic routes for (2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via one-pot multi-step reactions, such as cyclization of precursor amines with carbonyl-containing reagents. For example, a two-step protocol involving condensation of substituted pyridines with imidazole derivatives under acidic or basic conditions has been reported. Yield optimization requires precise control of temperature (e.g., 80–100°C for cyclization) and stoichiometric ratios of reagents like alkyl halides or borane complexes, which influence intermediate stability . Impurities often arise from incomplete ring closure or solvent residues, necessitating purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization .

Q. How can the compound’s structure be confirmed using spectroscopic and chromatographic techniques?

  • Methodological Answer : Structural verification relies on:
  • 1H/13C NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm for phenyl groups) and methylene/methine protons in the tetrahydroimidazo ring (δ 2.5–4.0 ppm). Carbon shifts for the imidazo[1,2-a]pyridine core appear at 110–160 ppm .
  • HRMS : Molecular ion peaks ([M+H]+) should match theoretical masses (e.g., C₁₄H₁₇N₃: calc. 227.1422, observed 227.1419) .
  • HPLC : Purity >95% is achievable using C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer : The compound is typically prepared as a dihydrochloride salt to enhance aqueous solubility (≥50 mg/mL in water at pH 3–5). Stability studies indicate degradation under prolonged light exposure (>48 hours) or high temperatures (>60°C), requiring storage at –20°C in amber vials. Solubility in organic solvents: DMSO (>100 mg/mL), ethanol (~20 mg/mL) .

Q. What preliminary pharmacological activities have been reported for this scaffold?

  • Methodological Answer : Derivatives of tetrahydroimidazo[1,2-a]pyridine exhibit:
  • Antimicrobial activity : MIC values of 2–8 µg/mL against Staphylococcus aureus .
  • Receptor modulation : Preliminary assays suggest affinity for G-protein-coupled receptors (GPCRs), particularly serotonin and dopamine receptors, via competitive binding assays (IC₅₀: 10–50 µM) .

Advanced Research Questions

Q. How can reaction optimization address challenges in scaling up synthesis (e.g., low yields, byproduct formation)?

  • Methodological Answer :
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve regioselectivity in cyclization steps .
  • Flow chemistry : Continuous-flow systems reduce reaction times (from 24 hours to 2–4 hours) and minimize exothermic side reactions .
  • Byproduct analysis : LC-MS tracking of intermediates identifies unstable species (e.g., nitroso derivatives) requiring inert atmospheres or low-temperature quenching .

Q. How to resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values across studies)?

  • Methodological Answer :
  • Assay standardization : Use internal controls (e.g., reference inhibitors) and validate cell lines (e.g., HEK293 for GPCR assays) to minimize variability .
  • Metabolite interference : LC-MS/MS analysis of incubated samples detects metabolic byproducts (e.g., N-oxide derivatives) that may antagonize parent compound activity .

Q. What strategies enable structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Core modifications : Introduce substituents at the phenyl ring (e.g., electron-withdrawing groups at para-position) to enhance receptor binding.
  • Scaffold hopping : Compare with analogs like 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine to assess the impact of methanamine vs. ethanamine chains on solubility and activity .
  • Table : Key SAR Findings
Substituent PositionBiological Activity (IC₅₀)Solubility (mg/mL)
Phenyl (para-Cl)8.2 µM (GPCR)12 (H₂O)
Phenyl (meta-OCH₃)22.5 µM (GPCR)28 (H₂O)
Unsubstituted phenyl>50 µM45 (H₂O)

Q. How to design enantioselective synthesis routes for chiral derivatives?

  • Methodological Answer :
  • Chiral auxiliaries : Use (R)- or (S)-BINOL ligands in asymmetric catalysis to achieve >90% enantiomeric excess (ee) .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates, isolating desired enantiomers .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) : Simulate binding to GPCRs using crystal structures (PDB: 6CM4) to identify key hydrogen bonds with Asp³.³² and hydrophobic interactions .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives with low RMSD values (<2 Å) .

Critical Data Contradictions and Solutions

Q. Why do some studies report conflicting solubility data for this compound?

  • Analysis : Variations arise from salt forms (free base vs. hydrochloride) and pH-dependent ionization (pKa ~8.5 for the amine group). Standardize solubility testing in buffered solutions (PBS, pH 7.4) .

Q. How to address discrepancies in reported biological activity across cell lines?

  • Resolution : Cross-validate using isogenic cell lines (e.g., wild-type vs. receptor-knockout) to confirm target specificity. For example, activity loss in dopamine receptor-knockout models confirms target engagement .

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